![molecular formula C17H13ClN6O2 B2609321 2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081145-34-7](/img/structure/B2609321.png)
2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
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Overview
Description
Synthesis Analysis
While the exact synthesis method for this compound is not available, compounds with similar structures are often synthesized through cycloaddition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings and nitrogen atoms in this compound suggests it might have a relatively high melting point and could be soluble in polar solvents .Scientific Research Applications
Synthetic Pathways and Biological Activities
The complex chemical structure of 2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, and its derivatives, have been explored in various scientific research studies, focusing on synthetic pathways and potential biological activities. These studies have highlighted the compound's relevance in medicinal chemistry, especially concerning enzyme inhibition and antimicrobial activities.
Enzyme Inhibition Properties
One study focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which bears a resemblance to the core structure of interest. These compounds were investigated for their lipase and α-glucosidase inhibition properties. Among them, specific derivatives showed promising anti-lipase and anti-α-glucosidase activities, suggesting potential therapeutic applications in treating conditions like obesity and diabetes due to their enzyme inhibition capabilities (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antimicrobial Potentials
Another area of research includes the exploration of anticancer and antimicrobial potentials. Compounds incorporating the 1,3,4-oxadiazole moiety, similar to our compound of interest, have been synthesized and evaluated for their biological activities. Studies have revealed that some of these derivatives exhibit significant anticancer activity against certain cancer cell lines and possess antimicrobial properties against various pathogenic bacteria and fungi. This highlights the compound's potential as a scaffold for developing new therapeutic agents with anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of related 1,3,4-oxadiazole derivatives have also been studied, providing insights into their chemical behavior and potential applications. For instance, research on the structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine included experimental and theoretical analyses. These studies offer valuable information on the molecular electrostatic potential, vibrational frequencies, and crystal structure, which are crucial for understanding the compound's interactions at the molecular level (Gumus et al., 2018).
Mechanism of Action
Triazoles
are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Oxadiazoles
are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antitumor effects .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(methoxymethyl)triazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-10-14-15(20-23-24(14)13-6-4-12(18)5-7-13)17-22-21-16(26-17)11-3-2-8-19-9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYMHBJQKQZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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